Cas no 2228445-03-0 (2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal)

2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal
- 2228445-03-0
- 2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal
- EN300-1734341
-
- Inchi: 1S/C12H15F2NO/c1-12(2,7-16)8-5-6-9(13)10(14)11(8)15(3)4/h5-7H,1-4H3
- InChI Key: ZSUDBVQNROJVGF-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1N(C)C)C(C=O)(C)C)F
Computed Properties
- Exact Mass: 227.11217043g/mol
- Monoisotopic Mass: 227.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.3Ų
2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734341-10.0g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 10g |
$7004.0 | 2023-06-04 | ||
Enamine | EN300-1734341-1.0g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 1g |
$1629.0 | 2023-06-04 | ||
Enamine | EN300-1734341-0.5g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1734341-10g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 10g |
$7004.0 | 2023-09-20 | ||
Enamine | EN300-1734341-2.5g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1734341-0.1g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1734341-1g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1734341-5g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1734341-0.05g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1734341-0.25g |
2-[2-(dimethylamino)-3,4-difluorophenyl]-2-methylpropanal |
2228445-03-0 | 0.25g |
$1498.0 | 2023-09-20 |
2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal Related Literature
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal
Introduction to 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal (CAS No: 2228445-03-0)
2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This aldehyde derivative, identified by its CAS number 2228445-03-0, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and molecular research. The compound’s chemical structure, characterized by a dimethylamino substituent and difluorophenyl moiety, suggests potential interactions with biological targets that could be exploited for therapeutic applications.
The dimethylamino group is a well-known pharmacophore that often enhances the solubility and bioavailability of molecules, while also contributing to their ability to interact with biological systems. In contrast, the difluorophenyl ring introduces electron-withdrawing effects and electronic diversity, which can modulate the reactivity and binding affinity of the compound. These features make 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal a compelling subject for synthetic chemists and biologists alike.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies suggest that the presence of both the dimethylamino and difluorophenyl groups may facilitate favorable interactions with enzymes or receptors involved in critical metabolic pathways. For instance, preliminary docking simulations have indicated potential binding affinities with enzymes implicated in inflammation and pain signaling, making this compound a candidate for further investigation in the development of novel therapeutic agents.
The synthesis of 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal represents a significant achievement in synthetic organic chemistry. The multi-step process involves strategic functional group transformations and regioselective reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring not only enhances the electronic properties of the molecule but also improves its metabolic stability—a crucial factor in drug design.
In the realm of medicinal biology, aldehydes serve as versatile intermediates for the synthesis of more complex molecules. The aldehyde functionality in 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal can be further modified through condensation reactions or oxidation processes to yield valuable derivatives. Such modifications are often employed to fine-tune the pharmacological properties of compounds, including their potency, selectivity, and pharmacokinetic profiles.
Current research in medicinal chemistry emphasizes the importance of understanding structure-activity relationships (SAR) to optimize drug candidates. The structural features of 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal, particularly its dimethylamino and difluorophenyl components, align well with this principle. By systematically varying these moieties or introducing additional functional groups, chemists can explore a wide spectrum of biological activities and identify novel lead compounds for therapeutic intervention.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it an attractive candidate for use in agrochemicals or specialty chemicals, where similar structural motifs are often employed to develop biologically active agents. Furthermore, the fluorine atoms present in its structure contribute to its stability under various conditions, which could be advantageous in industrial applications requiring robust chemical formulations.
As our understanding of biological systems continues to evolve, so too does our capacity to design molecules that interact selectively with specific targets. The case of 2-2-(dimethylamino)-3,4-difluorophenyl-2-methylpropanal exemplifies how structural innovation can drive progress in drug discovery. By leveraging advanced synthetic techniques and computational tools, researchers are able to construct increasingly sophisticated molecules that hold promise for addressing unmet medical needs.
The journey from laboratory synthesis to potential clinical application is fraught with challenges but also filled with opportunities. Each step—whether it involves optimizing synthetic routes or evaluating biological activity—contributes to our collective knowledge and moves us closer to developing safer and more effective treatments for human diseases. Compounds like 2228445-03-0, with their intriguing structural features and potential biological relevance, underscore the dynamic nature of modern chemical research.
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